
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol, also known as FGIN-1-27, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. FGIN-1-27 is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities.
作用機序
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is not fully understood, but it has been found to act on various molecular targets, including dopamine receptors and N-methyl-D-aspartate (NMDA) receptors. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been shown to increase the release of dopamine in the brain and to inhibit the activity of NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been shown to improve cognitive function and to protect against neuronal damage.
実験室実験の利点と制限
One of the major advantages of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been found to exhibit some limitations, including its low solubility and stability, which can make it difficult to work with in laboratory experiments.
将来の方向性
There are several future directions for the research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol. One area of interest is the development of more stable and soluble derivatives of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol that can be used in laboratory experiments. Another area of research is the investigation of the potential therapeutic benefits of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the molecular targets and mechanisms of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol are still not fully understood, and further research is needed to elucidate these aspects.
合成法
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and ammonium acetate to form 3,4-dihydro-2(1H)-isoquinolinone. This intermediate compound is then reacted with paraformaldehyde and sodium borohydride to obtain 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been extensively studied for its potential therapeutic benefits in various areas of research. It has been found to exhibit neuroprotective, anti-inflammatory, and antidepressant-like effects. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-8-4-7-15(17(16)19)12-18-10-9-13-5-2-3-6-14(13)11-18/h2-8,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWQCNZTZEEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)

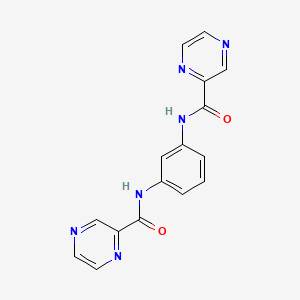
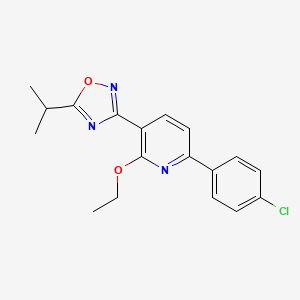

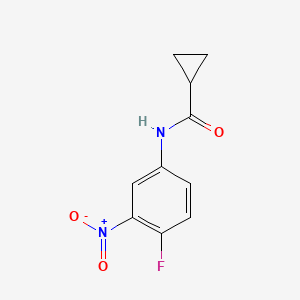
![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)
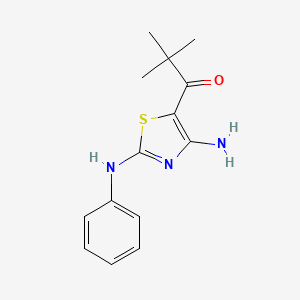
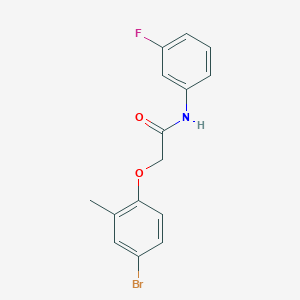

![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)